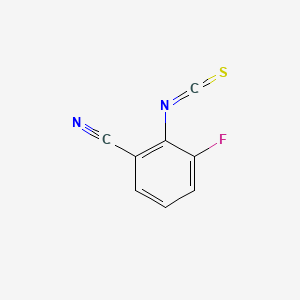
6-Fluoro-2-cyanophenyl Isothiocyanate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Fluoro-2-cyanophenyl Isothiocyanate is an organic compound with the molecular formula C8H3FN2S. It is a derivative of isothiocyanate, characterized by the presence of a fluorine atom and a cyano group attached to a phenyl ring. This compound is of significant interest in organic synthesis and various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-2-cyanophenyl Isothiocyanate typically involves the reaction of 6-fluoro-2-cyanophenylamine with thiophosgene or other suitable isothiocyanate-forming reagents. One common method is the reaction of the amine with carbon disulfide in the presence of a base, followed by desulfurylation using cyanuric acid . This method is advantageous due to its simplicity and the use of relatively mild reaction conditions.
Industrial Production Methods
Industrial production of this compound often employs large-scale synthesis techniques, optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-2-cyanophenyl Isothiocyanate undergoes various chemical reactions, including:
Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles such as amines and alcohols to form thioureas and thiocarbamates, respectively.
Cycloaddition Reactions: It can participate in cycloaddition reactions to form heterocyclic compounds.
Reduction and Oxidation: The compound can be reduced to form corresponding amines or oxidized to form sulfonyl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include primary and secondary amines, alcohols, and thiols. Reactions are typically carried out under mild conditions with solvents like dichloromethane or acetonitrile.
Cycloaddition: Reagents such as azides and alkynes are used, often under thermal or catalytic conditions.
Reduction and Oxidation: Reducing agents like lithium aluminum hydride and oxidizing agents like hydrogen peroxide are commonly employed.
Major Products Formed
Thioureas: Formed from the reaction with amines.
Thiocarbamates: Formed from the reaction with alcohols.
Heterocyclic Compounds: Formed through cycloaddition reactions.
Scientific Research Applications
6-Fluoro-2-cyanophenyl Isothiocyanate is utilized in various scientific research fields:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds and as a reagent in cycloaddition reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of bioactive molecules.
Industry: Employed in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-Fluoro-2-cyanophenyl Isothiocyanate involves its reactivity with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is primarily due to the electrophilic nature of the isothiocyanate group, which readily reacts with nucleophilic sites on biomolecules, potentially disrupting their function. The compound’s fluorine and cyano substituents can also influence its reactivity and interaction with molecular targets.
Comparison with Similar Compounds
Similar Compounds
Phenyl Isothiocyanate: Lacks the fluorine and cyano groups, resulting in different reactivity and properties.
4-Fluorophenyl Isothiocyanate: Contains a fluorine atom but lacks the cyano group.
2-Cyanophenyl Isothiocyanate: Contains a cyano group but lacks the fluorine atom.
Uniqueness
6-Fluoro-2-cyanophenyl Isothiocyanate is unique due to the presence of both fluorine and cyano substituents, which can significantly influence its chemical reactivity and biological activity. These substituents can enhance the compound’s electrophilicity and ability to form stable covalent bonds with nucleophiles, making it a valuable reagent in organic synthesis and a potential candidate for various scientific research applications.
Properties
Molecular Formula |
C8H3FN2S |
|---|---|
Molecular Weight |
178.19 g/mol |
IUPAC Name |
3-fluoro-2-isothiocyanatobenzonitrile |
InChI |
InChI=1S/C8H3FN2S/c9-7-3-1-2-6(4-10)8(7)11-5-12/h1-3H |
InChI Key |
UOQOTQFOTFVVSA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)N=C=S)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















